molecular formula C22H29N5O2 B2761391 1,3-dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-14-2

1,3-dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2761391
CAS RN: 851938-14-2
M. Wt: 395.507
InChI Key: IRSXGYOJXDPPJY-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Serotonergic Receptor Affinity and Psychotropic Activity

Purine derivatives, including those structurally related to the specified compound, have been explored for their affinity towards serotonergic receptors. These studies aim at understanding their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Such compounds display promising psychotropic activities, including anxiolytic and antidepressant properties, which could be beneficial in designing new therapeutic agents for mental health disorders. The research demonstrates the significance of chemical diversification of purine-2,6-dione derivatives in selecting potent ligands for these receptors, highlighting the modification of arylalkyl/allyl substituents in position 7 as a strategy for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).

Molecular Interactions in Polymorphs of Methylxanthines

Another area of interest involves the study of polymorphs of methylxanthines (e.g., caffeine, theobromine, and theophylline) and their molecular interactions. These compounds, related to the purine family, exhibit therapeutic potential across various applications. The research provides insights into the crystal structure, hydrogen bonding, and π···π stacking interactions within these compounds. Understanding these interactions helps in elucidating their biological activity profiles and could influence the design of purine derivatives with optimized pharmacological effects (Latosinska et al., 2014).

Inhibitory Activities and Therapeutic Potentials

The exploration of purine-2,6-dione derivatives for their inhibitory activities against various targets such as dipeptidyl peptidase IV (DPP-IV) reveals the potential therapeutic applications of these compounds. DPP-IV inhibitors are of particular interest in the treatment of type 2 diabetes. The synthesis and evaluation of these compounds demonstrate the relevance of purine derivatives in developing new therapeutic agents with specific biological activities. Through structure-activity relationship studies, compounds with significant inhibitory activities have been identified, showcasing the potential of purine derivatives in medicinal chemistry (Mo et al., 2015).

properties

IUPAC Name

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-9-11-26(12-10-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-16(17)2/h5-8,15H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSXGYOJXDPPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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